2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-chlorobenzaldehyde, and glyoxal.
Condensation Reaction: Benzylamine and 4-chlorobenzaldehyde undergo a condensation reaction in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate reacts with glyoxal under basic conditions to form the imidazole ring.
Reduction: The resulting imidazole compound is then reduced to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
2-Amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group, affecting its biological activity and applications.
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Contains a phenyl group instead of a chlorophenyl group, leading to variations in its chemical behavior.
Uniqueness
2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is unique due to the presence of both benzyl and chlorophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-4-benzyl-4-(4-chlorophenyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGKDGZUGKTTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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